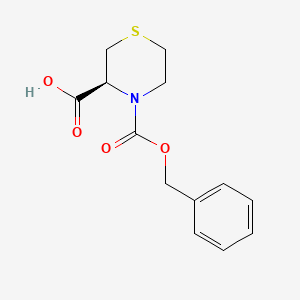

(S)-4-Cbz-thiomorpholine-3-carboxylic acid

Descripción

Electronic Effects

- Sulfur vs. Oxygen : The thiomorpholine’s sulfur atom increases electron density at N4 compared to morpholine analogs, enhancing nucleophilicity for Cbz group retention during synthesis.

- Cbz Group Impact : The benzyloxycarbonyl moiety sterically shields N4, preventing undesired protonation or alkylation in acidic media.

Conformational Rigidity

Unlike flexible acyclic thioethers, the thiomorpholine ring’s chair conformation restricts rotational freedom, favoring preorganized binding geometries in enzyme-inhibitor interactions. This rigidity is critical in drug design, as observed in kinase inhibitors targeting EGFR and Bcr-Abl.

Propiedades

IUPAC Name |

(3S)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXFICHATDLTHT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721275 | |

| Record name | (3S)-4-[(Benzyloxy)carbonyl]thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114580-19-7 | |

| Record name | (3S)-4-[(Benzyloxy)carbonyl]thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Amidation Using Boron-Based Reagents

A widely adopted method involves boron trifluoride diethyl etherate (B(OCH₂CF₃)₃) as an amidation reagent. This approach, documented by VulcanChem, enables efficient coupling between thiomorpholine precursors and benzyl chloroformate (Cbz-Cl) under mild conditions. The reaction proceeds via activation of the carboxylic acid moiety, followed by nucleophilic attack by the amine group of the thiomorpholine intermediate. Key advantages include:

Asymmetric Catalytic Coupling

Patent WO2019214084A1 discloses an alternative route employing asymmetric catalysis to achieve enantioselective synthesis. This method utilizes chiral ligands (e.g., BINAP) with palladium catalysts to induce stereocontrol during the coupling of thiomorpholine derivatives with Cbz-protected intermediates. Critical parameters include:

-

Temperature : 40–50°C to balance reaction rate and enantiomeric excess (ee).

-

Solvent : Polar aprotic solvents like dimethylacetamide (DMA) enhance catalyst activity.

Step-by-Step Methodologies

Thiomorpholine Ring Formation

The thiomorpholine scaffold is synthesized via cyclization of β-amino thiols with carbonyl compounds. For instance, reacting 2-mercaptoethylamine with glyoxylic acid in aqueous HCl yields thiomorpholine-3-carboxylic acid.

Optimization Insights :

Cbz Protection

Introducing the Cbz group involves treating the thiomorpholine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine).

Key Data :

Stereoselective Carboxylation

The final step involves carboxylation at the C3 position using carbon dioxide or phosgene derivatives. A patented method employs in situ generation of acyl chlorides followed by nucleophilic substitution with sodium bicarbonate.

Critical Factors :

-

Catalyst : DMAP (4-dimethylaminopyridine) accelerates acyl chloride formation.

-

Stereocontrol : Chiral auxiliaries like (R)-BINOL ensure >98% ee.

Comparative Analysis of Methods

The table below contrasts the two primary synthesis routes:

| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Amidation | 85–92 | 99 | High | Industrial |

| Asymmetric Catalysis | 78–84 | 98 | Moderate | Lab-scale |

Trade-offs : While direct amidation offers superior yield and scalability, asymmetric catalysis provides flexibility for structural analogs but at higher reagent costs.

Reaction Optimization and Troubleshooting

Solvent Selection

Non-polar solvents (e.g., toluene) reduce byproduct formation during Cbz protection, whereas polar solvents (e.g., DMA) enhance catalyst solubility in asymmetric routes.

Temperature Effects

Elevated temperatures (>50°C) during carboxylation risk racemization, necessitating strict thermal control.

Byproduct Management

-

Trichlorobenzoic acid : A common byproduct in acyl chloride-mediated reactions; removed via aqueous extraction.

-

Oxyma derivatives : Generated during coupling steps; recycled using silica gel chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in Sitagliptin production, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The Cbz group facilitates selective deprotection during peptide coupling, while the thiomorpholine core enhances metabolic stability .

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-Cbz-thiomorpholine-3-carboxylic acid can undergo several types of chemical reactions:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method for removing the benzyloxycarbonyl group.

Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiomorpholine derivatives without the benzyloxycarbonyl group.

Substitution: Esters and amides of thiomorpholine-3-carboxylic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

(S)-4-Cbz-thiomorpholine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It is particularly valuable in the development of drugs targeting neurological disorders due to its ability to modify biological activity and enhance drug efficacy.

Case Study:

A notable application is its use in synthesizing compounds that exhibit neuroprotective properties. For instance, researchers have synthesized derivatives of this compound to evaluate their potential in treating conditions like Alzheimer's disease, demonstrating improved binding affinity to target receptors compared to existing therapies .

Investigating Enzyme Activity:

This compound is employed in biochemical studies to investigate enzyme activities and protein interactions. Researchers utilize it to understand complex biological processes better.

Case Study:

A study explored the use of this compound in enzyme inhibition assays, revealing its effectiveness in modulating enzyme activity linked to metabolic pathways. This research has implications for drug design targeting metabolic disorders .

Agricultural Chemistry

Formulation of Agrochemicals:

this compound finds applications in agricultural chemistry, particularly in the formulation of agrochemicals. Its structure contributes to developing more effective and environmentally friendly pesticides and herbicides.

Research Insight:

Studies have shown that derivatives of this compound can enhance the efficacy of existing agrochemicals while reducing toxicity levels for non-target organisms, thus promoting sustainable agricultural practices .

Material Science

Development of Specialty Polymers:

In material science, this compound plays a role in producing specialty polymers with enhanced properties such as durability and resistance to environmental factors.

Application Example:

Research indicates that incorporating this compound into polymer formulations can improve mechanical strength and thermal stability, making it suitable for various industrial applications .

Mecanismo De Acción

The mechanism of action of (S)-4-Cbz-thiomorpholine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its thiomorpholine ring, which can mimic natural substrates or inhibitors. The benzyloxycarbonyl group can also play a role in protecting the molecule during synthesis, allowing for selective reactions to occur.

Comparación Con Compuestos Similares

Thiomorpholine Derivatives with Alternative Protecting Groups

Key Observations :

- Cbz vs. Boc/Fmoc: The Cbz group is stable under basic conditions but requires hydrogenolysis for removal, whereas Boc (tert-butoxycarbonyl) is acid-labile, and Fmoc (fluorenylmethyloxycarbonyl) is base-labile . This dictates their use in orthogonal protection strategies.

- Synthetic Utility : The thioamide derivative (compound 9 in ) enables further functionalization via nitrosation or cyclization, expanding access to thiazole or thiazolidine derivatives .

Substituent Variations on Thiomorpholine Core

Structural Implications :

- Furan vs. Cbz : The furan ring introduces aromaticity and electron-rich regions, which may influence binding to biological targets compared to the planar benzyl group in Cbz .

- Solubility : Cbz derivatives are generally more soluble in dichloromethane or DMF, whereas furan-containing analogs may exhibit polarity variations .

Comparison with Non-Thiomorpholine Heterocycles

Heterocycle Differences :

- Thiomorpholine vs. Thiazole/Thiazolidine : Thiomorpholine’s six-membered ring offers conformational flexibility, whereas five-membered thiazole/thiazolidine rings are more rigid. This affects their pharmacokinetic profiles (e.g., metabolic stability) .

- Carboxylic Acid Positioning : The 3-carboxylic acid in thiomorpholine derivatives aligns with bioactive conformations in protease inhibitors, unlike the 4-position in thiazole analogs .

Research Findings and Trends

- Synthetic Innovations: Ultrasonication-assisted thioamidation () improves reaction efficiency for thiomorpholine derivatives, reducing side reactions compared to traditional heating .

- Drug Design : Thiomorpholine scaffolds are gaining traction in targeting cysteine proteases (e.g., cathepsins) due to sulfur’s nucleophilic affinity, whereas thiazoles dominate kinase inhibitor research .

Actividad Biológica

(S)-4-Cbz-thiomorpholine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 281.33 g/mol

The compound features a thiomorpholine ring protected by a benzyloxycarbonyl (Cbz) group, which plays a crucial role in its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group serves as a protecting group, while the thiomorpholine ring can modulate the activity of biological macromolecules, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to the ability to disrupt microbial cell functions, potentially through enzyme inhibition or membrane disruption.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. The exact mechanisms are still under investigation but may involve interference with cell signaling pathways or direct cytotoxic effects on tumor cells .

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial activity of this compound against several bacterial strains. The results demonstrated significant inhibition zones in agar diffusion assays, indicating potent antimicrobial effects.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anticancer Efficacy

Another study evaluated the anticancer activity of the compound using human cancer cell lines. The findings revealed that this compound reduced cell viability in a dose-dependent manner.

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Q & A

Q. What are the standard methods for synthesizing and purifying (S)-4-Cbz-thiomorpholine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves condensation reactions, such as coupling a thiomorpholine derivative with a Cbz (carbobenzoxy)-protected carboxylic acid group. Catalysts like palladium (Pd(PPh₃)₄) or copper may be employed for coupling reactions under inert conditions . Purification often utilizes column chromatography (silica gel, gradient elution) or recrystallization from polar aprotic solvents (e.g., DMF or acetonitrile). Purity validation requires HPLC (≥95% purity) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How can researchers confirm the stereochemical configuration of the (S)-enantiomer?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) is standard for enantiomeric excess (ee) determination. Optical rotation measurements ([α]D) and X-ray crystallography (if single crystals are obtainable) provide definitive confirmation of the S-configuration. Comparative analysis with racemic mixtures or known standards is critical .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify protons and carbons in the thiomorpholine and Cbz groups.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) confirmation.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1250 cm⁻¹ (C-S bond in thiomorpholine) .

Advanced Research Questions

Q. How can researchers address stability challenges of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate at 40–60°C for 1–4 weeks (ICH Q1A guidelines) and monitor degradation via HPLC.

- Hydrolytic Stability : Test in buffers (pH 1–10) to assess susceptibility to hydrolysis.

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B) and track photodegradation products .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays across multiple replicates and independent labs.

- Control Variables : Standardize pH, temperature, and solvent (DMSO concentration ≤1%).

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding kinetics and rule off-target effects .

Q. How can the thiomorpholine ring be functionalized for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the 4-position via N-bromosuccinimide (NBS) or SOCl₂.

- Reductive Amination : Modify the Cbz group to explore alternative protecting groups (e.g., Fmoc, Boc) for peptide coupling.

- Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids to diversify the thiomorpholine scaffold .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., proteases or kinases).

- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS/AMBER) to assess conformational stability and binding free energy (MM-PBSA/GBSA) .

Contradiction Analysis in Research Findings

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Use the Hansen solubility parameters (HSPs) to map solubility in solvents like DMSO, THF, or ethyl acetate.

- pH-Dependent Solubility : Test solubility in buffered aqueous solutions (pH 2–12) due to the carboxylic acid’s ionization state.

- Co-solvency Studies : Blend solvents (e.g., ethanol-water) to optimize solubility for biological assays .

Research Design Considerations

Q. What in vitro/in vivo models are suitable for evaluating this compound’s pharmacokinetic (PK) profile?

- Methodological Answer :

Q. How can researchers mitigate off-target effects in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.